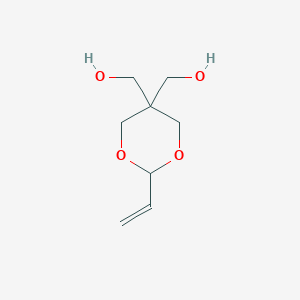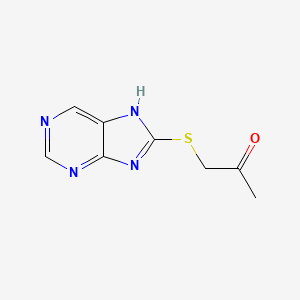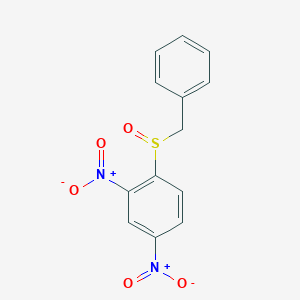
Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate is a complex organic compound It is characterized by the presence of a cyclopropane ring, multiple aromatic rings, and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane.
Introduction of Aromatic Rings: The aromatic rings can be introduced via Friedel-Crafts alkylation reactions.
Attachment of Piperidine Moiety: The piperidine group can be attached through nucleophilic substitution reactions.
Esterification: The final esterification step involves reacting the carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid.
Formation of Ethanedioate: The ethanedioate (oxalate) salt can be formed by reacting the ester with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine moiety.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the piperidine moiety suggests it could interact with biological receptors.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The aromatic rings and piperidine moiety are common features in many pharmacologically active compounds.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures.
Bis(4-methylphenyl) compounds: Compounds with similar aromatic ring structures.
Piperidine derivatives: Compounds with similar piperidine moieties.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate lies in its combination of these structural features, which may confer unique chemical and biological properties.
特性
CAS番号 |
37124-18-8 |
|---|---|
分子式 |
C27H33NO6 |
分子量 |
467.6 g/mol |
IUPAC名 |
oxalic acid;2-piperidin-1-ylethyl 2,2-bis(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H31NO2.C2H2O4/c1-19-6-10-21(11-7-19)25(22-12-8-20(2)9-13-22)18-23(25)24(27)28-17-16-26-14-4-3-5-15-26;3-1(4)2(5)6/h6-13,23H,3-5,14-18H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
WLHSDGGHPPTXDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)OCCN3CCCCC3)C4=CC=C(C=C4)C.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
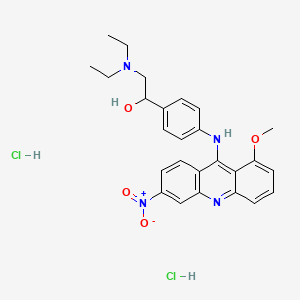
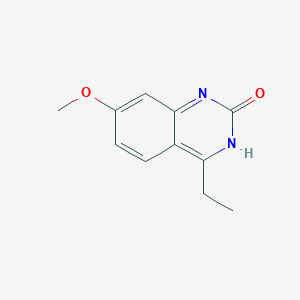
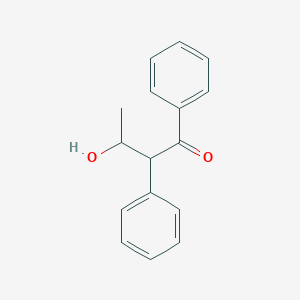
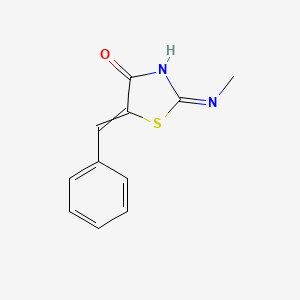
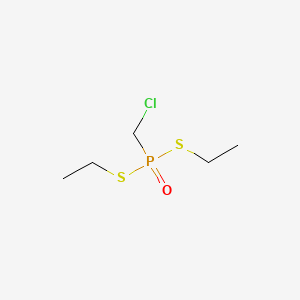
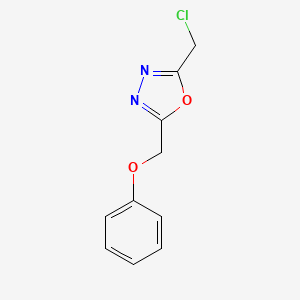
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)

